REACTION_CXSMILES
|
[NH2:1][C:2](=[O:12])[CH2:3][C:4]1[CH:5]=[C:6]([NH:10][NH2:11])[CH:7]=[CH:8][CH:9]=1.[CH3:13][C:14]([CH3:21])([CH3:20])[C:15](=O)[CH2:16][C:17]#[N:18]>>[NH2:18][C:17]1[N:10]([C:6]2[CH:5]=[C:4]([CH2:3][C:2]([NH2:1])=[O:12])[CH:9]=[CH:8][CH:7]=2)[N:11]=[C:15]([C:14]([CH3:21])([CH3:20])[CH3:13])[CH:16]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CC=1C=C(C=CC1)NN)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)(C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
NC1=CC(=NN1C=1C=C(C=CC1)CC(=O)N)C(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |